
2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane is a cyclic ether compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane typically involves the cyclization of linear polyethers. The process often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired cyclic structure. Common reagents used in the synthesis include alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic ethers and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle.
Industry: The compound is used in the development of advanced materials and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions and other molecules, influencing various biochemical pathways. Its cyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: Another cyclic ether with a similar structure but different functional groups.
2-Methyl-2-propanyl 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oate: A related compound with a similar backbone but different substituents.
Uniqueness
2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane is unique due to its specific cyclic structure and the presence of multiple ether linkages. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88099-81-4 |
|---|---|
Molekularformel |
C16H32O8 |
Molekulargewicht |
352.42 g/mol |
IUPAC-Name |
2-methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane |
InChI |
InChI=1S/C16H32O8/c1-16-23-14-12-21-10-8-19-6-4-17-2-3-18-5-7-20-9-11-22-13-15-24-16/h16H,2-15H2,1H3 |
InChI-Schlüssel |
NEJOVGOMZSYNHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCCOCCOCCOCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


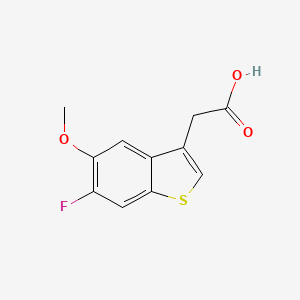
![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)
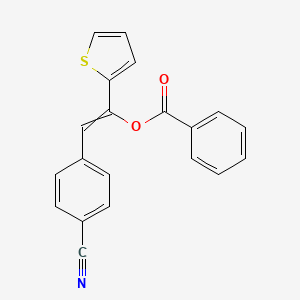
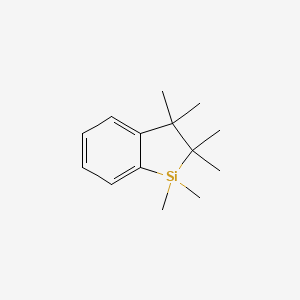
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)



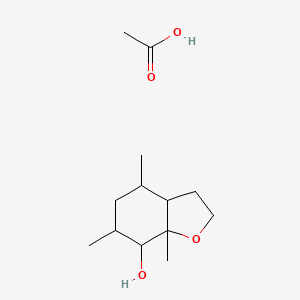
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
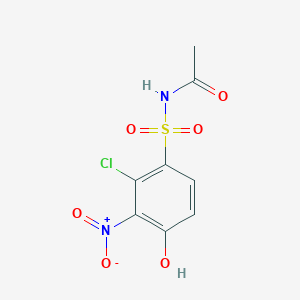
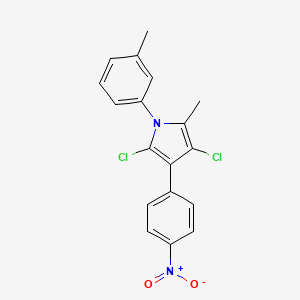
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
